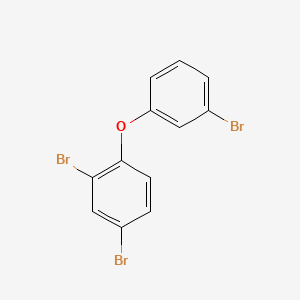

2,3',4-Tribromodiphenyl ether

Übersicht

Beschreibung

2,3’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H7Br3O. It is one of the many congeners of PBDEs, which are widely used as flame retardants in various industrial applications. These compounds are known for their ability to inhibit the ignition and spread of fire in materials such as plastics, textiles, and electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of 2,3’,4-Tribromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to diphenyl ether in a reactor, with careful monitoring of temperature and reaction conditions to ensure the desired degree of bromination. The product is then purified through distillation or recrystallization to obtain the final compound .

Analyse Chemischer Reaktionen

Reductive Debromination Pathways

BDE-21 undergoes reductive debromination via electron-induced mechanisms or catalytic processes. Key findings include:

Electron-Induced Debromination

-

Mechanism : Low-energy electron capture triggers the cleavage of C–Br bonds.

-

Meta-bromine (position 3) is preferentially eliminated over ortho (position 2) and para (position 4) bromines due to lower dissociation energies .

-

Solvent effects stabilize intermediates, enhancing debromination efficiency compared to gas-phase reactions .

-

Primary products: 2,4-dibromodiphenyl ether (BDE-7) and bromide anion (Br⁻) .

-

Nanoscale Zerovalent Iron (nZVI) Catalysis

-

Stepwise vs. Multistep Debromination :

Reaction Step Products Formed Rate Constant (k, h⁻¹) BDE-21 → BDE-7 2,4-dibromodiphenyl ether 0.18 ± 0.02 BDE-7 → BDE-3 4-bromodiphenyl ether 0.12 ± 0.01 BDE-3 → Diphenyl ether Fully debrominated 0.08 ± 0.005

Oxidation Reactions

BDE-21 reacts with hydroxyl radicals (·OH) in atmospheric and aqueous environments:

Atmospheric Oxidation

-

Primary Pathway : ·OH attacks the less-brominated phenyl ring, forming hydroxylated intermediates (OH-PBDEs) .

Aqueous Photodegradation

-

Direct Photolysis :

-

Indirect Oxidation :

Environmental Degradation and Byproducts

-

Biodegradation :

-

Fungal species like Phanerochaete chrysosporium degrade BDE-21 via extracellular enzymes, producing mono-hydroxylated PBDEs and bromophenols .

-

Cadmium ions (Cd²⁺) inhibit degradation efficiency by binding to enzymatic sites.

-

-

Toxic Byproducts :

Comparative Reactivity of Bromine Positions

| Bromine Position | Susceptibility to Debromination | Dominant Pathway |

|---|---|---|

| Meta (C3) | Highest | Electron-induced or nZVI |

| Ortho (C2) | Moderate | Oxidation |

| Para (C4) | Lowest | Stepwise reduction |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C12H8Br3O

- Molecular Weight : Approximately 406.895 g/mol

- Physical State : Solid at room temperature

- Lipophilicity : High, leading to bioaccumulation in biological systems

The specific substitution pattern of bromine atoms in TBDE influences its chemical reactivity and biological effects compared to other similar compounds like 2,2',4-Tribromodiphenyl ether and Decabromodiphenyl ether.

Flame Retardant

TBDE is primarily utilized as a flame retardant in various consumer products. Its incorporation into materials such as:

- Polymers : Enhances fire safety standards in plastics used for electronics and automotive parts.

- Textiles : Provides fire resistance in clothing and upholstery.

- Electronics : Used in circuit boards and other components to reduce flammability.

The effectiveness of TBDE as a flame retardant is attributed to its ability to form a protective char layer when exposed to heat, thereby inhibiting combustion.

Environmental Remediation

Research has identified TBDE as a model compound for developing remediation technologies aimed at removing PBDEs from contaminated environments. Studies have focused on:

- Debromination Processes : Interactions with nanoscale zero-valent iron particles have been explored for effective debromination of TBDE, which is crucial for reducing its environmental impact.

- Photodegradation Studies : Investigations into the photochemical pathways of TBDE have revealed that it can generate various degradation products under environmental conditions, which are important for understanding its fate in ecosystems .

Endocrine Disruption

TBDE has been shown to exhibit endocrine-disrupting properties. Its lipophilicity allows it to bioaccumulate in organisms, raising concerns regarding potential toxicity:

- Neurodevelopmental Effects : Exposure to TBDE has been linked to adverse health outcomes, particularly neurodevelopmental issues in aquatic and terrestrial food webs.

- Thyroid Hormone Disruption : Research indicates that PBDEs, including TBDE, can alter thyroid hormone homeostasis, potentially increasing the risk of thyroid cancer .

Case Studies on Human Health Risks

Several studies have assessed the health risks associated with exposure to PBDEs:

Wirkmechanismus

The mechanism of action of 2,3’,4-Tribromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to hormone receptors, disrupting normal hormonal signaling and function. It also induces oxidative stress and apoptosis in cells, leading to cellular damage and toxicity . The molecular targets include thyroid hormone receptors and various enzymes involved in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

2,3’,4-Tribromodiphenyl ether is one of many PBDE congeners. Similar compounds include:

2,4,4’-Tribromodiphenyl ether: Another PBDE congener with similar flame retardant properties but different bromination pattern.

2,2’,4,4’-Tetrabromodiphenyl ether: A more heavily brominated congener with higher flame retardant efficiency but also higher persistence and toxicity.

Compared to these compounds, 2,3’,4-Tribromodiphenyl ether has a unique bromination pattern that influences its chemical reactivity and environmental behavior. Its specific arrangement of bromine atoms affects its interactions with biological molecules and its overall toxicity profile .

Biologische Aktivität

2,3',4-Tribromodiphenyl ether (commonly referred to as BDE-22) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants. Due to their persistence in the environment and potential health risks, understanding the biological activity of BDE-22 is crucial. This article synthesizes research findings on its biological effects, focusing on toxicity, endocrine disruption, and ecological impacts.

- Chemical Formula : C12H7Br3O

- Molecular Weight : 406.90 g/mol

- CAS Number : 41318-75-6

Biological Activity Overview

Research indicates that BDE-22 exhibits various biological activities, including endocrine disruption and cytotoxicity. The following sections delve into specific studies highlighting these effects.

Toxicity Studies

-

In Vitro Studies :

- A study assessed the cytotoxic effects of BDE-22 on human liver cells (HepG2). Results indicated significant alterations in cell viability and increased oxidative stress levels at higher concentrations .

- Another investigation reported that hydroxylated metabolites of PBDEs, including BDE-22, can photogenerate dioxins and phenolic compounds, raising concerns about their environmental persistence and toxicity .

-

In Vivo Studies :

- Animal studies have shown that exposure to PBDEs can lead to liver enlargement and metabolic enzyme induction at low doses. These findings suggest potential hepatotoxicity associated with chronic exposure to BDE-22 .

- A nested case-control study linked serum concentrations of various PBDEs, including BDE-22, to an increased risk of thyroid cancer, indicating possible carcinogenic effects .

Endocrine Disruption

BDE-22 has been implicated in disrupting thyroid hormone homeostasis. Research indicates that PBDEs can interfere with thyroid hormone signaling pathways, potentially leading to developmental and reproductive health issues . The following table summarizes key findings related to endocrine disruption:

| Study | Findings |

|---|---|

| Increased risk of thyroid cancer associated with higher serum levels of BDE-22. | |

| Alterations in thyroid hormone levels observed in animal models exposed to PBDEs. |

Case Studies

- Thyroid Cancer Risk :

- Liver Toxicity :

Ecological Impact

BDE-22 is known for its bioaccumulative properties, posing risks to aquatic organisms. Studies show that PBDEs can biomagnify through food chains, leading to higher concentrations in predators compared to their prey . The following table summarizes bioaccumulation factors for various PBDE congeners:

| Congener | Log Bioaccumulation Factor (BAF) |

|---|---|

| BDE-22 | >5 |

| BDE-47 | >5 |

| BDE-99 | >5 |

Eigenschaften

IUPAC Name |

2,4-dibromo-1-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURKEOPYVUYTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577713 | |

| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-77-4 | |

| Record name | 2,3',4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1-(3-bromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FKK425M4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.